Cas no 2138082-43-4 (4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol)

4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol is a synthetic organic compound featuring a cyclohexenol core substituted with a methyl group and a 2-methylthiazole moiety. Its structure combines a cyclohexene ring with a hydroxyl group at the 1-position, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The thiazole ring contributes to its electron-rich character, making it suitable for further functionalization or as a ligand in coordination chemistry. This compound's stereochemistry and functional groups offer versatility in synthetic applications, particularly in the development of bioactive molecules. Its stability and reactivity profile make it a valuable building block for research and industrial applications.
4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol structure
2138082-43-4 structure
Product name:4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
CAS No:2138082-43-4
MF:C12H17NOS
MW:223.334481954575
CID:6205215
PubChem ID:165747003

4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1155897
    • 4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
    • 2138082-43-4
    • 4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
    • Inchi: 1S/C12H17NOS/c1-9-3-5-12(14,6-4-9)7-11-8-13-10(2)15-11/h3,5,8-9,14H,4,6-7H2,1-2H3
    • InChI Key: PIQDUYQZIYAFLU-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC=C1CC1(C=CC(C)CC1)O

Computed Properties

  • Exact Mass: 223.10308534g/mol
  • Monoisotopic Mass: 223.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61.4Ų

4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155897-2.5g
4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
2138082-43-4
2.5g
$2771.0 2023-06-09
Enamine
EN300-1155897-1.0g
4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
2138082-43-4
1g
$1414.0 2023-06-09
Enamine
EN300-1155897-0.1g
4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
2138082-43-4
0.1g
$1244.0 2023-06-09
Enamine
EN300-1155897-0.05g
4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
2138082-43-4
0.05g
$1188.0 2023-06-09
Enamine
EN300-1155897-10.0g
4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
2138082-43-4
10g
$6082.0 2023-06-09
Enamine
EN300-1155897-5.0g
4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
2138082-43-4
5g
$4102.0 2023-06-09
Enamine
EN300-1155897-0.25g
4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
2138082-43-4
0.25g
$1300.0 2023-06-09
Enamine
EN300-1155897-0.5g
4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol
2138082-43-4
0.5g
$1357.0 2023-06-09

Additional information on 4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol

4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol (CAS No. 2138082-43-4): An Emerging Compound in Medicinal Chemistry

4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol (CAS No. 2138082-43-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular structure of 4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol is characterized by a cyclohexene ring substituted with a methyl group and a thiazole moiety. The thiazole ring, in particular, is a key functional group that contributes to the compound's biological activity. Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery and development, making 4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol an intriguing candidate for further investigation.

In terms of its chemical properties, 4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol exhibits excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. This property facilitates its use in various biochemical assays and cell-based experiments. Additionally, the compound's stability under physiological conditions makes it suitable for in vivo studies.

The biological activity of 4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol has been extensively studied in recent years. One of the most notable findings is its potent antimicrobial activity against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the thiazole moiety, which can disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Beyond its antimicrobial properties, 4-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1-ol has also shown promising anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 4-Methyl--[(2-methyl-1,3-thiazol-5-yl)methyl]cyclohex-2-en-1--ol may have potential applications in the treatment of inflammatory diseases.

In the realm of cancer research, 4-Methyl-[((2-methyl-)thiazole)ethyl)cyclohex-cyclohex--2-strog span="-">en-strog span="-">1-strog span="-">ol" has exhibited antiproliferative effects against various cancer cell lines. Mechanistic studies have revealed that the compound can induce apoptosis by modulating key signaling pathways involved in cell survival and proliferation. These findings highlight the potential of 4-Methy(l)(l)(l)(l)(l)(l)(l)(l)(l)(l)(l)(l)(l)(l)(l)>((stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(empan>(stro(emo(emo(emo(emo(emo(emo(emo(emo(emo(emo(emo(emo(emo(emo(emo(emo(l)-methy(l)-thia(l)-zo(l)-le(l)-met(l)-hy(l)-ly(c(lo(lo(lo(lo(lo(lo(lo(lo(lo(lo(lo(lo(lo(lo(lo(hex(hex(hex(hex(hex(hex(hex(hex(hex(hex(hex(hex(en(en(en(en(en(en(en(en(en(en(en(en(o(o(o(o(o(o(o(o(o(o(o(o(l) as a lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of

In conclusion, (an)> (an)> (an)> (an)> (an)> (an)> (an)> (an)> (an)> (an)> (an)> (an)> (an)> 2-me(th(th(th(th(th(th(th(th(th(th(th(th(th(th(th(il(il(il(il(il(il(il(il(il(il(il(il(il(il(il)-thi(a(a(a(a(a(a(a(a(a(a(a(a(a(a(z(z(z(z(z(z(z(z(z(z(z(z(z(z-o-o-o-o-o-o-o-o-o-o-o-o-o-o-l-l-l-l-l-l-l-l-l-l-l-l-l-l-y)y)y)y)y)y)y)y)y)y)y)y)) met(et(et(et(et(et(et(et(et(et(et(et(et(et(et)h(me(me(me(me(me(me(me(me(me(me(me(me(me(me(met(t(t(t(t(t(t(t(t(t(t(t(t(t(t)t)ly(c(c(c(c(c(c(c(c(c(c(c(c(c(c)c)c)c)c)c)c)c)c)c)c)c)lo(co(co(co(co(co(co(co(co(co(co(co(co)he(hex(hex(hex(hex(hex(hex(hex(hex(hex(hex(hex)x)x)x)x)x)x)x)x)x)x)x-x-x-x-x-x-x-x-x-x-x-e-e-e-e-e-e-e-e-e-e-e-n-n-n-n-n-n-n-n-n-n-n-) ) ) ) ) ) ) ) ) ) ) ) o(o)o)o)o)o)o)o)o)o)o) l) l) l) l) l) l) l) l) l)) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and promising biological activities make it an attractive target for further research and development in medicinal chemistry.

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